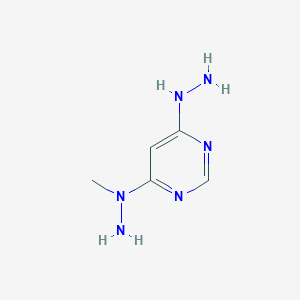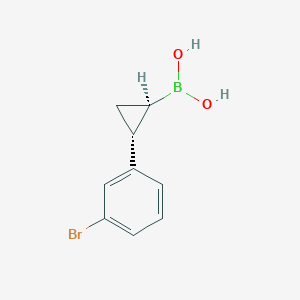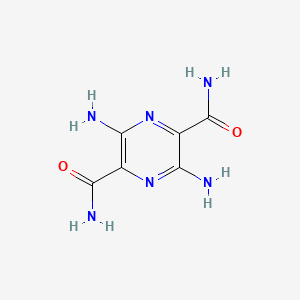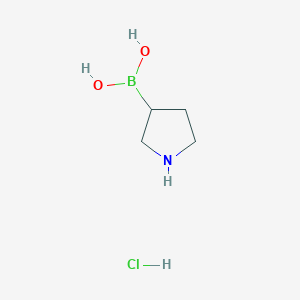
(S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid is a complex organic compound with significant relevance in various scientific fields This compound is characterized by its unique structure, which includes multiple amino groups and a pentanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid typically involves multiple steps, starting from simpler amino acids and amines. One common method involves the protection of amino groups, followed by the formation of peptide bonds through condensation reactions. The reaction conditions often require the use of coupling agents such as carbodiimides and protecting groups like Boc (tert-butyloxycarbonyl) to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers, which can handle the repetitive steps of amino acid coupling and deprotection efficiently. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the amino groups to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert oxo groups back to amino groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various alkylated or acylated compounds.
Aplicaciones Científicas De Investigación
(S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and peptides.
Biology: The compound is studied for its role in protein synthesis and enzyme function.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved often include amino acid metabolism and protein synthesis, where the compound can influence the rate and efficiency of these processes.
Comparación Con Compuestos Similares
Similar Compounds
Lysine: An essential amino acid with a similar structure but lacking the additional amino groups.
Ornithine: Another amino acid involved in the urea cycle, structurally similar but with different functional groups.
Arginine: Contains a guanidino group, making it more basic and involved in different metabolic pathways.
Uniqueness
(S)-2-Amino-5-((S)-2,5-diaminopentanamido)pentanoic acid is unique due to its multiple amino groups and its potential to form complex peptide structures. This makes it particularly valuable in the synthesis of specialized peptides and proteins with specific biological activities.
Propiedades
Fórmula molecular |
C10H22N4O3 |
|---|---|
Peso molecular |
246.31 g/mol |
Nombre IUPAC |
(2S)-2-amino-5-[[(2S)-2,5-diaminopentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C10H22N4O3/c11-5-1-3-7(12)9(15)14-6-2-4-8(13)10(16)17/h7-8H,1-6,11-13H2,(H,14,15)(H,16,17)/t7-,8-/m0/s1 |
Clave InChI |
MCMLHDBHZRLOED-YUMQZZPRSA-N |
SMILES isomérico |
C(C[C@@H](C(=O)NCCC[C@@H](C(=O)O)N)N)CN |
SMILES canónico |
C(CC(C(=O)NCCCC(C(=O)O)N)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-4-phenyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13109102.png)

![2-Amino-6,7-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B13109110.png)


![(4-nitrophenyl)methyl (4R,5R,6R)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13109138.png)



![4-chloro-2-methylsulfonyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13109169.png)
![benzyl 2-formyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13109180.png)



